3-(Aminooxy)-1-propanol Hydrochloride
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Overview
Description
3-(Aminooxy)-1-propanol Hydrochloride is a chemical compound with the molecular formula C3H10ClNO2. It is a derivative of hydroxylamine and is known for its reactivity due to the presence of the aminooxy functional group. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminooxy)-1-propanol Hydrochloride typically involves the reaction of hydroxylamine hydrochloride with an appropriate aldehyde or ketone, followed by reduction. One common method is the reaction of hydroxylamine hydrochloride with 3-chloropropanol, followed by reduction with sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(Aminooxy)-1-propanol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oximes.
Reduction: Reduction reactions can convert the aminooxy group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group acts as a nucleophile
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reactions often involve alkyl halides or acyl chlorides as electrophiles.
Major Products Formed
Oxidation: Oximes are the primary products.
Reduction: Amines are formed as major products.
Substitution: The products depend on the electrophile used; for example, alkylation or acylation products.
Scientific Research Applications
3-(Aminooxy)-1-propanol Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.
Biology: The compound is used in the study of enzyme mechanisms and as an inhibitor of pyridoxal phosphate-dependent enzymes.
Industry: The compound is used in the synthesis of various chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-(Aminooxy)-1-propanol Hydrochloride involves its interaction with pyridoxal phosphate-dependent enzymes. The aminooxy group forms a stable oxime with the pyridoxal phosphate cofactor, inhibiting the enzyme’s activity. This inhibition can affect various metabolic pathways, including those involved in neurotransmitter synthesis and amino acid metabolism .
Comparison with Similar Compounds
Similar Compounds
Aminooxyacetic acid: Another compound with an aminooxy group, used as an enzyme inhibitor.
Hydroxylamine: A simpler compound with similar reactivity but different applications.
3-(Aminooxy)-1-propanethiol Hydrochloride: A related compound with a thiol group instead of a hydroxyl group .
Uniqueness
3-(Aminooxy)-1-propanol Hydrochloride is unique due to its specific structure, which combines the reactivity of the aminooxy group with the stability of the propanol backbone. This combination makes it particularly useful in synthetic chemistry and enzyme inhibition studies.
Properties
CAS No. |
162507-93-9 |
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Molecular Formula |
C3H10ClNO2 |
Molecular Weight |
127.57 g/mol |
IUPAC Name |
3-aminooxypropan-1-ol;hydrochloride |
InChI |
InChI=1S/C3H9NO2.ClH/c4-6-3-1-2-5;/h5H,1-4H2;1H |
InChI Key |
FEDUZRSVTQDNOC-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)CON.Cl |
Origin of Product |
United States |
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